molecular formula C11H11NO B3371356 Acetonitrile, [(3-phenyl-2-propenyl)oxy]- CAS No. 68060-32-2

Acetonitrile, [(3-phenyl-2-propenyl)oxy]-

Cat. No.: B3371356
CAS No.: 68060-32-2
M. Wt: 173.21 g/mol
InChI Key: NCCQCIAYLKHTPZ-UHFFFAOYSA-N
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Description

Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is an organic compound with the molecular formula C11H11NO. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a [(3-phenyl-2-propenyl)oxy] group. This compound is known for its applications in organic synthesis and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- typically involves the reaction of acetonitrile with (3-phenyl-2-propenyl) alcohol under specific conditions. The reaction is usually catalyzed by a base, such as sodium hydroxide or potassium carbonate, and carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(3-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, [(3-phenyl-2-propenyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, [(3-phenyl-2-propenyl)oxy]- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, [(3-phenyl-2-propenyl)oxy]- is unique due to its [(3-phenyl-2-propenyl)oxy] group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-(3-phenylprop-2-enoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCQCIAYLKHTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400766
Record name Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68060-32-2
Record name Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-PHENYL-ALLYLOXY)-ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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